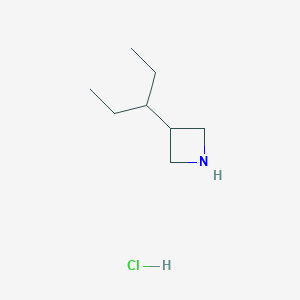

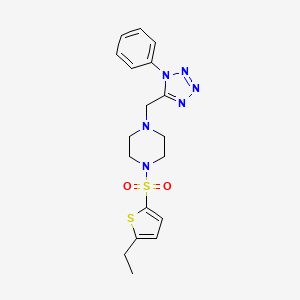

![molecular formula C24H22N4O3S B3001307 2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile CAS No. 496804-90-1](/img/structure/B3001307.png)

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile” is a complex organic molecule . It contains several functional groups, including a dihydroisoquinoline group, a pyridine group, and a nitrile group .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A common method involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative formed in the Petasis reaction is further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and the functional groups it contains . It includes a dihydroisoquinoline group, which is a bicyclic structure containing a nitrogen atom . The compound also contains a pyridine group, which is a six-membered ring with one nitrogen atom, and a nitrile group, which consists of a carbon triple-bonded to a nitrogen .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the functional groups it contains. For instance, the nitrile group could undergo hydrolysis to form a carboxylic acid . The dihydroisoquinoline group could participate in various reactions, such as oxidation or reduction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups it contains . For instance, the presence of the nitrile group could influence its polarity and reactivity . The dihydroisoquinoline and pyridine groups could also contribute to its aromaticity and stability .Aplicaciones Científicas De Investigación

RET Tyrosine Kinase Inhibition

The compound has been found to play a role in the inhibition of the RET tyrosine kinase, a protein linked to cancer development. Particularly, modifications of the compound exhibited enhanced selectivity and potency against the RET kinase, contributing to the potential therapeutic applications in cancer treatment. The novel inhibitors displayed antiproliferative activity against both RET-dependent and independent cancer cell lines, with docking experiments suggesting binding in the ATP pocket of the kinase, crucial for its activity (Brandt et al., 2010).

Synthesis and Biological Evaluation

A series of novel pyridine and fused pyridine derivatives, including those related to the mentioned compound, were synthesized and assessed for their biological activities. The compounds were evaluated against GlcN-6-P synthase, revealing moderate to good binding energies. Additionally, the synthesized compounds demonstrated antimicrobial and antioxidant activities, highlighting their potential in various therapeutic domains (Flefel et al., 2018).

Selective Ligands for σ2 Receptors

The compound was involved in the development of selective σ2 receptor ligands, showing promising results. The specific analogs of the compound, after structural modifications, exhibited high binding affinity and selectivity for the σ2 receptor, which is significant for developing therapeutic agents targeting this receptor. Such compounds could be valuable in pharmacological and imaging studies due to their selectivity and binding properties (Ashford et al., 2014).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures have been shown to interact with p-glycoprotein (p-gp), a protein that plays a crucial role in drug disposition .

Mode of Action

It’s worth noting that similar compounds have been shown to potentiate the cytotoxicity of typical p-gp substrates in human and murine multidrug resistance lines . This suggests that the compound might interact with its targets to enhance their effects.

Pharmacokinetics

The pharmacokinetic properties of similar compounds suggest that they could have good bioavailability and could be effectively distributed in the body .

Result of Action

Similar compounds have been shown to potentiate the cytotoxicity of typical p-gp substrates , suggesting that this compound could have similar effects.

Propiedades

IUPAC Name |

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S/c1-30-21-10-16-7-9-28(14-19(16)11-22(21)31-2)23(29)15-32-24-17(12-25)5-6-20(27-24)18-4-3-8-26-13-18/h3-6,8,10-11,13H,7,9,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKUNZOOBUWSIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=C(C=CC(=N3)C4=CN=CC=C4)C#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

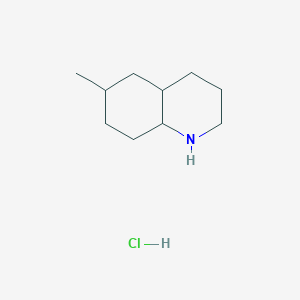

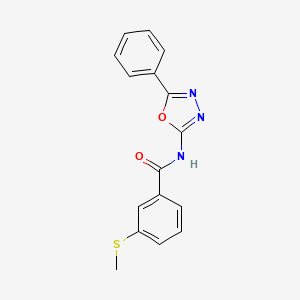

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3001224.png)

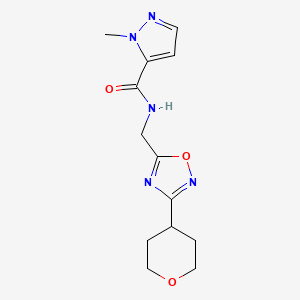

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B3001226.png)

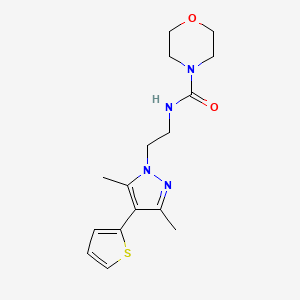

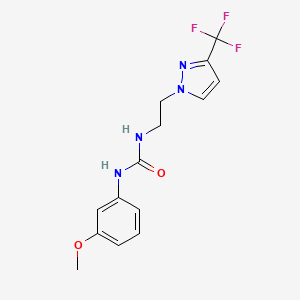

![3-ethyl-1-methyl-6,7-dihydrothiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3001231.png)

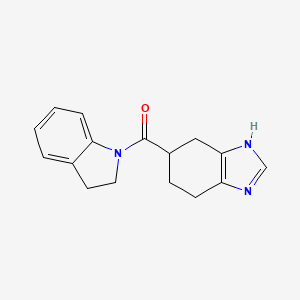

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide](/img/structure/B3001232.png)

![Methyl N-methyl-N-[(1-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B3001236.png)

![N-Methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzenesulfonamide](/img/structure/B3001238.png)